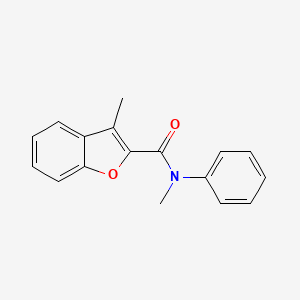

N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-14-10-6-7-11-15(14)20-16(12)17(19)18(2)13-8-4-3-5-9-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNSOEVJQQXCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,3 Dimethyl N Phenyl 1 Benzofuran 2 Carboxamide and Its Structural Analogues

Established Synthetic Routes to the Benzofuran-2-carboxamide (B1298429) Core

The construction of the benzofuran-2-carboxamide nucleus can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Cyclization and Condensation Reactions

Traditional and still widely used methods for assembling the benzofuran (B130515) scaffold often involve cyclization and condensation reactions. chemrxiv.orgsemanticscholar.org These methods typically start from substituted phenols and proceed through an intramolecular cyclization to form the furan (B31954) ring. For instance, the Perkin synthesis, one of the earliest methods, involves the reaction of a coumarin (B35378) derivative. jocpr.com Other common strategies include acid-catalyzed cyclizations of precursors like phenacyl phenyl ethers. jocpr.com The intramolecular condensation of arylalkynyl ethers is another route to form substituted benzofurans. jocpr.com These classical methods are foundational and continue to be employed for the synthesis of various benzofuran derivatives. jocpr.com

A notable example involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid, which leads to the formation of benzofuran derivatives through a one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org Another approach is the palladium-catalyzed O-arylation of ethyl acetohydroximate, which provides access to O-arylhydroxylamines, key intermediates for subsequent cyclization. organic-chemistry.org

| Starting Materials | Reagents and Conditions | Product Type |

| o-hydroxyacetophenone, acid chlorides | Low-valent titanium | 2-substituted benzofurans |

| Phenacyl phenyl ether | Polyphosphoric acid (PPA), xylene, 130°C | 2-arylbenzofurans |

| o-halophenols, cuprous aryl acetylenes | Pyridine, reflux | 2-arylbenzofurans |

| o-(1-alkynyl)anisoles | p-toluenesulfonic acid | 2-arylsubstituted benzofurans |

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of the benzofuran-2-carboxamide core. mdpi.comresearchgate.net This strategy allows for the direct introduction of substituents onto the benzofuran ring system, often with high regioselectivity. nih.gov A prominent approach involves the use of a directing group, such as 8-aminoquinoline (B160924) (8-AQ), attached to the carboxamide nitrogen. mdpi.comnih.govnih.gov This directing group facilitates the palladium-catalyzed arylation at the C3 position of the benzofuran scaffold. mdpi.comnih.govnih.gov

The general procedure for this C-H arylation involves reacting an N-(quinolin-8-yl)benzofuran-2-carboxamide with an aryl iodide in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an acetate source. mdpi.comnih.gov This methodology has been shown to be effective for a wide range of aryl and heteroaryl iodides, leading to a diverse set of C3-arylated benzofuran products. mdpi.comnih.gov The proposed mechanism proceeds via a Pd(II)/Pd(IV) catalytic cycle. mdpi.com

More recent developments have focused on tandem reactions, such as the palladium-catalyzed C-H activation/oxidation of 2-hydroxystyrenes with iodobenzenes to construct the benzofuran ring. rsc.org Another innovative strategy is the palladium-catalyzed benzannulation of functionalized furans with alkynes, which involves the activation of two C-H bonds. elsevierpure.com

| Benzofuran Substrate | Arylating Agent | Catalyst System | Product |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | Aryl iodide | Pd(OAc)₂, NaOAc, AgOAc | C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide |

| 2-hydroxystyrenes | Iodobenzenes | Palladium catalyst | Substituted benzofurans |

| Functionalized furans | Diaryl alkynes | Palladium catalyst | Benzofuran derivatives |

One-Pot Synthetic Procedures for Benzofuran-2-carboxamides

One-pot synthetic procedures offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. researchgate.netmdpi.com In the context of benzofuran-2-carboxamide synthesis, one-pot methods have been developed that combine multiple reaction steps into a single sequence. mdpi.comnih.gov

A notable example is a two-step, one-pot transamidation procedure that follows the palladium-catalyzed C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides. mdpi.comnih.gov In this process, the 8-AQ directing group is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate. nih.gov This intermediate is then subjected to aminolysis with a desired amine to yield the final benzofuran-2-carboxamide product, all within the same reaction vessel. mdpi.comnih.gov This one-pot transamidation protocol has been successfully applied to a variety of amines, including primary and secondary amines, providing a highly modular route to diverse benzofuran-2-carboxamides. nih.gov

Furthermore, catalyst-free and additive-free methods for the synthesis of benzofuran derivatives under microwave conditions have been reported, showcasing the move towards more environmentally friendly synthetic protocols. researchgate.net

| Initial Substrate | Key Steps | Final Product |

| C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | 1. Boc-activation 2. Aminolysis | C3-substituted benzofuran-2-carboxamide |

| Enaminonitriles, benzohydrazides | Tandem transamidation, nucleophilic addition, condensation (microwave) | 1,2,4-triazolo[1,5-a]pyridines |

| 2-fluorobenzonitriles, substituted alcohol | Smiles rearrangement | Benzofuran derivatives |

Derivatization Strategies for Enhancing Molecular Diversity

To explore the chemical space around the benzofuran-2-carboxamide scaffold, various derivatization strategies are employed. These strategies focus on modifying both the N-phenyl substituent and the benzofuran ring system itself.

Modification of the N-Phenyl Substituent

Modification of the N-phenyl substituent is a key strategy for fine-tuning the properties of benzofuran-2-carboxamide derivatives. This can be achieved through various amidation and substitution reactions. For instance, coupling of benzofuran-2-carboxylic acid with different anilines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) allows for the introduction of a wide range of substituted N-phenyl groups. researchgate.net

Further diversification can be achieved by N-alkylation of the resulting N-phenylbenzofuran-2-carboxamides. nih.gov For example, treatment of the amide with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide, such as 1-(3-chloropropyl)piperidine, introduces an alkyl chain on the amide nitrogen. nih.gov A modified Finkelstein reaction can be employed to facilitate this N-alkylation by converting a less reactive alkyl chloride to a more reactive alkyl iodide in situ. nih.gov

The transamidation protocol mentioned earlier also provides a powerful method for diversifying the amide functionality. nih.govdiva-portal.org By replacing the 8-aminoquinoline auxiliary group with various primary and secondary amines, a library of benzofuran-2-carboxamides with diverse N-substituents can be readily accessed. nih.govdiva-portal.org

| Starting Material | Reagents | Modification |

| Benzofuran-2-carboxylic acid | Substituted anilines, EDC, HOBt | Introduction of substituted N-phenyl groups |

| N-phenylbenzofuran-2-carboxamide | NaH, 1-(3-chloropropyl)piperidine | N-alkylation |

| C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | Boc₂O, DMAP, then various amines | Transamidation to introduce diverse N-substituents |

Substitution on the Benzofuran Ring System

Introducing substituents onto the benzofuran ring system is crucial for creating structural diversity. nih.govnih.gov As previously discussed, palladium-catalyzed C-H functionalization is a highly effective method for introducing aryl and heteroaryl groups at the C3 position of the benzofuran core. nih.govnih.gov This method has been shown to be compatible with various substituents on the benzofuran ring itself, such as methoxy (B1213986) and chloro groups at the C5 and C7 positions. mdpi.com

In addition to C-H functionalization, other palladium-catalyzed cross-coupling reactions can be employed to modify the benzofuran ring. For instance, a palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles (N, S, O, and C-based) allows for the introduction of substituents at the 2-position of the benzofuran ring. nih.gov The choice of the palladium catalyst and ligand system is critical for the success of these reactions. nih.gov

Furthermore, the initial synthesis of the benzofuran core can be designed to incorporate desired substituents. semanticscholar.org For example, starting with a substituted phenol (B47542) in a cyclization reaction will result in a benzofuran with corresponding substitution on the benzene (B151609) portion of the ring system. chemrxiv.org

| Position of Substitution | Method | Reagents/Catalyst |

| C3 | Palladium-catalyzed C-H arylation | Pd(OAc)₂, aryl iodide |

| C2 (via methyl group) | Palladium-catalyzed Tsuji-Trost-type reaction | Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos, nucleophiles |

| Benzene ring | Cyclization of substituted precursors | Substituted phenols |

Transamidation Approaches for Carboxamide Moiety Variation

Transamidation has emerged as a valuable strategy for the diversification of the carboxamide moiety in the synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide analogues. researchgate.netnih.gov This approach allows for the direct conversion of a pre-existing amide to a different amide, offering a modular route to a variety of structurally diverse compounds. mdpi.comnih.gov

A particularly effective method for achieving transamidation of benzofuran-2-carboxamide systems involves a two-step, one-pot procedure that proceeds through an N-acyl-Boc-carbamate intermediate. mdpi.comchemrxiv.org This strategy has been successfully employed for the synthesis of a range of C3-substituted benzofuran-2-carboxamides. mdpi.comnih.gov The process is initiated by activating an N-(quinolin-8-yl)benzofuran-2-carboxamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comchemrxiv.org This activation step forms a reactive N-acyl-Boc-carbamate.

The subsequent introduction of a primary or secondary amine to this intermediate results in aminolysis and the formation of the desired new carboxamide derivative. chemrxiv.org A notable advantage of this aminolysis step is that it often proceeds efficiently at mild temperatures without the need for a catalyst or any other additives. chemrxiv.org

The efficiency of this one-pot transamidation protocol is demonstrated by the successful synthesis of several benzofuran-2-carboxamide analogues. For instance, after the initial activation with Boc₂O/DMAP, the reaction of the intermediate with different amines in toluene (B28343) at 60 °C provides the corresponding products in good to excellent yields. nih.gov

The following interactive data table summarizes the research findings for the transamidation of a C3-arylated benzofuran-2-carboxamide with various amines.

This transamidation methodology offers a highly modular and efficient route for generating libraries of structurally diverse benzofuran-2-carboxamide derivatives for various research applications. mdpi.comnih.gov

Advanced Structural Characterization Techniques for Novel Benzofuran 2 Carboxamide Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS, IR of newly synthesized compounds)

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized benzofuran-2-carboxamide (B1298429) derivatives. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are critical for mapping the carbon-hydrogen framework of benzofuran-2-carboxamides.

In the ¹H NMR spectrum of a typical benzofuran-2-carboxamide derivative, signals corresponding to the aromatic protons of the benzofuran (B130515) ring and any phenyl substituents appear in the downfield region (typically δ 7.0–8.0 ppm). The chemical shifts and coupling patterns of these protons provide crucial information about the substitution pattern on the aromatic rings. For N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, distinct singlets would be expected for the two methyl groups (N-CH₃ and C3-CH₃), with the N-methyl protons likely appearing in the δ 3.0-3.5 ppm range and the C3-methyl protons at a slightly more shielded position.

¹³C NMR spectroscopy complements the proton data by providing information on all carbon atoms in the molecule. The carbonyl carbon of the carboxamide group is typically observed as a characteristic signal in the highly deshielded region of the spectrum (δ 160–170 ppm). Aromatic and heterocyclic carbons resonate in the δ 110–160 ppm range. researchgate.net

Illustrative NMR Data for Benzofuran-2-carboxamide Derivatives

| Compound Class | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-(glycinamido)-benzofuran-2-carboxamides researchgate.net | Aromatic Protons: 7.2-8.6; Amide/Amine Protons: 5.7-11.3; Methylene Protons: 3.8-4.3 | Carbonyl: 162.8-171.5; Aromatic/Heterocyclic: 111.1-153.7; Aliphatic: 35.0-51.1 |

| 7-methoxy-N-phenyl-benzofuran-2-carboxamides researchgate.net | Aromatic Protons: 6.9-7.8; Methoxy (B1213986) Protons: ~3.9 | Not specified |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their structure through fragmentation patterns. For this compound (C₁₇H₁₅NO₂), the expected exact mass would be readily confirmed by high-resolution mass spectrometry (HRMS). The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, confirming the molecular formula. researchgate.net

Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In benzofuran-2-carboxamide derivatives, key vibrational frequencies confirm the presence of the amide and benzofuran moieties. A strong absorption band corresponding to the C=O stretching of the tertiary amide group is typically observed in the range of 1630–1680 cm⁻¹. The C-N stretching vibration of the amide appears around 1300-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also visible in the spectrum. researchgate.netnih.gov

Representative IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (C=O) | Stretching | 1646 - 1681 | researchgate.net |

| Amine (N-H) | Stretching | 3127 - 3440 | researchgate.net |

| Aromatic (C=C) | Stretching | ~1600 | researchgate.net |

| Ether (C-O-C) | Stretching | ~1200 | researchgate.net |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique is invaluable for determining bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net For novel benzofuran-2-carboxamide derivatives, obtaining a single crystal suitable for X-ray diffraction analysis offers unambiguous proof of structure.

The crystal structure analysis reveals the planarity of the benzofuran ring system and the orientation of the carboxamide side chain relative to the ring. vensel.orgresearchgate.net For instance, in related structures, the crystal packing can be stabilized by intermolecular hydrogen bonds and π-π stacking interactions. eurjchem.com This detailed structural information is crucial for understanding structure-activity relationships and for computational studies. researchgate.net

Example Crystallographic Data for a Benzofuran Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.1869(3) | vensel.orgresearchgate.net |

| b (Å) | 18.0636(10) | vensel.orgresearchgate.net |

| c (Å) | 13.1656(7) | vensel.orgresearchgate.net |

| β (°) | 96.763(3) | vensel.orgresearchgate.net |

| Volume (ų) | 1697.28(15) | vensel.orgresearchgate.net |

Chromatographic Methods for Purity Assessment in Research Synthesis

Chromatographic techniques are fundamental for both monitoring the progress of a synthesis and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) TLC is a rapid and convenient method used to monitor the progress of chemical reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of products. The difference in retention factors (Rf values) between the starting materials and the product on the silica (B1680970) gel plate, visualized under UV light, indicates the progress of the reaction. niscair.res.in

Column Chromatography Following the completion of a reaction, the crude product is often purified using column chromatography. This preparative technique separates the desired compound from unreacted starting materials, byproducts, and other impurities. The choice of solvent system (eluent) is typically guided by prior TLC analysis to achieve optimal separation on a stationary phase, such as silica gel. niscair.res.inchemrxiv.org The purity of the collected fractions is then often re-assessed by TLC before the solvent is removed to yield the purified benzofuran-2-carboxamide derivative. The successful synthesis of a diverse set of C3-substituted benzofuran-2-carboxamides often relies on this purification method. nih.gov

Preclinical Biological and Pharmacological Activity of N,3 Dimethyl N Phenyl 1 Benzofuran 2 Carboxamide and Its Analogues in Vitro and in Vivo Animal Models

Anti-Cancer and Anti-Proliferative Activities in Tumor Cell Lines

Analogues of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide have demonstrated significant anti-cancer and anti-proliferative effects across a variety of tumor cell lines. nih.govresearchgate.net These activities are mediated through multiple mechanisms, including direct inhibition of cancer cell growth, induction of programmed cell death, and interference with key oncogenic signaling pathways.

Inhibition of Cancer Cell Growth and Viability

The benzofuran-2-carboxamide (B1298429) core structure has been a fruitful starting point for the development of potent inhibitors of cancer cell proliferation. nih.gov A range of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have shown cytotoxic activities at low micromolar concentrations against a panel of human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers. nih.gov

One study highlighted a benzofuran-2-carboxamide derivative, designated 50g, which exhibited high anti-proliferation potency against HCT-116 (colon), HeLa (cervical), and A549 (lung) cancer cells with IC₅₀ values of 0.87, 0.73, and 0.57 μM, respectively. nih.gov Similarly, 3-methylbenzofuran (B1293835) derivatives have shown promise, with one analogue (16b) demonstrating potent activity against the A549 lung cancer cell line with an IC₅₀ of 1.48 μM. nih.gov Hybrid molecules incorporating the benzofuran-2-carboxamide structure have also been developed. For instance, certain oxindole/benzofuran (B130515) hybrids showed potent activity against breast cancer cell lines MCF-7 and T-47D, with IC₅₀ values as low as 2.27 μM and 3.82 μM, respectively. nih.gov

Inhibitory Activity of Benzofuran-2-Carboxamide Analogues on Cancer Cell Lines

| Compound/Analogue Class | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Benzofuran-2-carboxamide derivative (50g) | HCT-116 | Colon | 0.87 | nih.gov |

| Benzofuran-2-carboxamide derivative (50g) | HeLa | Cervical | 0.73 | nih.gov |

| Benzofuran-2-carboxamide derivative (50g) | A549 | Lung | 0.57 | nih.gov |

| 3-Methylbenzofuran derivative (16b) | A549 | Lung | 1.48 | nih.gov |

| Oxindole/Benzofuran hybrid (22d) | MCF-7 | Breast | 3.41 | nih.gov |

| T-47D | Breast | 3.82 | ||

| Oxindole/Benzofuran hybrid (22f) | MCF-7 | Breast | 2.27 | nih.gov |

| T-47D | Breast | 7.80 | ||

| Benzofuran-piperazine hybrid (9h) | Panc-1 | Pancreatic | 0.94 | tandfonline.com |

Apoptosis Induction and Cell Cycle Modulation

Beyond simply halting proliferation, many benzofuran-2-carboxamide analogues actively induce apoptosis, or programmed cell death, in cancer cells. nih.govmonash.edu Studies have shown that these compounds can trigger cell death through both extrinsic and intrinsic apoptotic pathways. monash.edu For example, certain benzofuran-substituted chalcone (B49325) derivatives were found to induce apoptosis in human breast (MCF-7, MDA-MB-231) and lung (A549, H1299) cancer cells. monash.edu

In addition to apoptosis, these compounds can modulate the cell cycle, a critical process for cell growth and division. tandfonline.com Dysregulation of the cell cycle is a hallmark of cancer. Several benzofuran derivatives have been shown to cause cell cycle arrest, often at the G2/M phase. nih.govtandfonline.com This arrest prevents cancer cells from completing the division process. For instance, potent oxindole/benzofuran hybrids that inhibit cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β) were found to induce cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. nih.gov Similarly, a novel benzofuran derivative was reported to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle, leading to the inhibition of cell growth.

Targeting Specific Oncogenic Pathways (e.g., HIF-1, NF-κB, Kinase Inhibition like CDK8)

The anti-cancer effects of benzofuran-2-carboxamide analogues are often linked to their ability to inhibit specific oncogenic signaling pathways that are crucial for tumor survival and progression.

HIF-1 Inhibition: The Hypoxia-Inducible Factor-1 (HIF-1) pathway is critical for tumor survival in low-oxygen environments and is implicated in p53-independent cancers. nih.govmonash.edu Benzofuran derivatives have been developed as potent inhibitors of the HIF-1 pathway. nih.govmonash.edu One study detailed a potent derivative, 8d, that inhibits the proliferation of both p53-null and p53-mutated cells by targeting this pathway. nih.gov Another novel synthetic compound, MO-2097, was shown to inhibit hypoxia-induced HIF-1α accumulation and demonstrated efficacy in a mouse xenograft model. nih.govresearchgate.net

NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is linked to cancer. Several novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have been designed as inhibitors of NF-κB transcriptional activity. nih.gov One lead compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m), demonstrated both outstanding anticancer activity and potent NF-κB inhibitory activity, suggesting a promising therapeutic strategy. nih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a common driver of cancer. Benzofuran derivatives have been identified as inhibitors of various protein kinases. nih.govtandfonline.com Notably, a class of 3-(piperazinylmethyl)benzofuran derivatives was designed as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.comresearchgate.net Compounds from this class showed potent CDK2 inhibitory activity with IC₅₀ values as low as 40.91 nM. tandfonline.com Other oxindole/benzofuran hybrids have demonstrated potent dual inhibitory activity against both CDK2 and GSK-3β. nih.gov

Kinase Inhibitory Activity of Benzofuran Analogues

| Compound/Analogue Class | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| Oxindole/Benzofuran hybrid (5d) | CDK2 | 37.80 | nih.gov |

| GSK-3β | 32.09 | ||

| Oxindole/Benzofuran hybrid (5f) | CDK2 | 52.80 | |

| GSK-3β | 40.13 | ||

| Benzofuran-piperazine hybrid (9h) | CDK2 | 40.91 | tandfonline.com |

| Benzofuran-piperazine hybrid (11d) | CDK2 | 41.70 |

Anti-Microbial Properties

In addition to their anti-cancer effects, the benzofuran scaffold and its derivatives, including carboxamides, have been investigated for their anti-microbial properties. nih.govresearchgate.net Research has demonstrated efficacy against a range of bacterial and fungal pathogens. uniri.hrrsc.org

Antibacterial Efficacy

Various benzofuran derivatives have shown significant antibacterial activity. nih.govrsc.org For instance, benzoxazole (B165842) derivatives of benzofuran-2-carboxamides displayed a broad spectrum of activity, with some compounds showing potency against Pseudomonas aeruginosa comparable to the commercial antibiotic Rifampicin. uniri.hr Another study found that certain 3-(glycinamido)-benzofuran-2-carboxamide derivatives possess in vitro antibacterial properties. researchgate.net

A series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were tested against a panel of bacteria, with one compound, 7d, being the most active against Staphylococcus aureus. nih.gov Furthermore, naturally derived benzofurans have also shown promise; a compound isolated from Penicillium crustosum exhibited moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL. mdpi.com

Antibacterial Activity of Benzofuran Analogues

| Compound/Analogue Class | Bacterial Strain | Activity (MIC, μg/mL) | Source |

|---|---|---|---|

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | mdpi.com |

| Staphylococcus aureus | 12.5 | ||

| Aza-benzofuran (Compound 2) | Staphylococcus aureus | 25 | |

| Benzofuran carbohydrazide (B1668358) (39) | E. coli & S. aureus | IZ = 26-27 mm at 25 µg/mL | rsc.org |

| Benzofuran carboxylic acid (40) | P. aeruginosa & S. pyogenes | IZ = 21-23 mm |

IZ = Inhibition Zone

Antifungal Activities

The antifungal potential of benzofuran-2-carboxamide analogues and related structures is also an active area of research. researchgate.netnih.gov Esters and amides of substituted 2-benzofurancarboxylic acids have been identified as inhibitors of fungal N-myristoyltransferase, an essential enzyme for fungal viability. researchgate.net

Specific derivatives have shown notable activity against pathogenic fungi. rsc.orgrsc.org A study on novel thiazolo[3,2-a]benzimidazole derivatives incorporating a benzofuran nucleus found that compounds 4b and 4d exhibited potent antifungal activity. nih.gov Another investigation into (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives revealed that several compounds showed a very strong effect against Candida albicans. nih.gov Research on benzofuranyl acetic acid amides showed inhibitory activity against Fusarium oxysporum, a significant plant pathogen. rsc.orgrsc.org Naturally occurring benzofurans isolated from Penicillium crustosum also displayed antifungal effects against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 μg/mL. mdpi.com

Antifungal Activity of Benzofuran Analogues

| Compound/Analogue Class | Fungal Strain | Activity (MIC, μg/mL) | Source |

|---|---|---|---|

| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | mdpi.com |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 | |

| Colletotrichum musae | 25 | ||

| Benzofuranyl acetic acid amide (10b) | Fusarium oxysporum | IC₅₀ = 0.42 mM | rsc.org |

| Ketoxime derivatives (2, 5b, 6b, 6c, 7b, 7f) | Candida albicans | "Very strong" activity | nih.gov |

Antitubercular Potential

The benzofuran scaffold is a fundamental structural unit in numerous biologically active compounds and has garnered attention as a promising pharmacophore for the development of novel antitubercular agents. nih.gov Derivatives of benzofuran have demonstrated noteworthy in vitro and in vivo activities against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). nih.govnih.gov The mechanism of action for some of these derivatives is unique, presenting an advantage in combating resistant pathogens. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Benzofuran-2-carboxamide derivatives have emerged as compounds with significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov Inflammation is a critical physiological process, but its dysregulation is associated with chronic diseases, including cancer. nih.gov Targeting inflammatory pathways is therefore a promising therapeutic strategy. nih.gov

Certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.gov These compounds effectively inhibited the expression of key inflammatory enzymes and reduced the secretion of inflammatory mediators. nih.gov Furthermore, a class of benzofuran-2-carboxamide derivatives has been identified as effective inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells. nih.gov The CCL20/CCR6 axis is implicated in various autoimmune and non-autoimmune disorders, including inflammatory bowel diseases and colorectal cancer, making its modulation a valuable therapeutic approach. nih.gov Selected compounds from this class also demonstrated potent inhibition of colon cancer cell line growth, suggesting a dual role in managing inflammation and associated tumorigenesis. nih.govnih.gov

A key mechanism underlying the anti-inflammatory effects of benzofuran derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. nih.govmdpi.com COX enzymes, particularly the inducible isoform COX-2, are crucial for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govnih.gov

Several studies have confirmed that benzofuran-based compounds can act as COX inhibitors. nih.govmdpi.com For instance, a study on fluorinated benzofuran derivatives found that three novel synthesized compounds significantly inhibited cyclooxygenase activity, leading to a decrease in prostaglandin (B15479496) E2 secretion. nih.gov The benzofuran moiety is considered an isostere of indole, a well-known pharmacodynamic group with anti-inflammatory activity, which may contribute to its efficacy. mdpi.com Although some 2-arylbenzofurans have shown selective in-vitro anti-COX-2 activity, this class has not been fully explored at a molecular level for COX-2 inhibition. mdpi.com The ability of these compounds to suppress the expression of COX-2 and other inflammatory mediators highlights their potential as anti-inflammatory agents. nih.gov

Table 1: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound Class | Model | Key Findings | Reference |

| Fluorinated Benzofuran Derivatives | Macrophages; Zymosan-induced air pouch | Suppressed COX-2 and NOS2 expression; Decreased secretion of IL-6, CCL2, NO, and PGE2. | nih.gov |

| Benzofuran-2-Carboxamide Derivatives | Human Peripheral Blood Mononuclear Cells | Inhibited CCL20-induced chemotaxis. | nih.gov |

| 2-Arylbenzofurans | In-vitro enzymatic assay | Some derivatives exhibit selective anti-COX-2 activity. | mdpi.com |

Neuroprotective and Central Nervous System Activity

Derivatives of benzofuran-2-carboxamide have demonstrated significant potential as neuroprotective agents. nih.govresearchgate.net Neuroprotection aims to preserve neuronal structure and function, which is critical in the context of neurodegenerative diseases characterized by neuronal loss. mdpi.com Excitotoxicity, a process initiated by the overactivation of glutamate (B1630785) receptors like the N-methyl-D-aspartate (NMDA) receptor, is a key contributor to neuronal damage in these conditions. researchgate.netnih.gov

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activities in primary cultured rat cortical neuronal cells. nih.gov Several of these compounds offered considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.govnih.gov Notably, structure-activity relationship studies indicated that specific substitutions on the molecule, such as a methyl group (-CH3) at the R2 position, were important for potent neuroprotective action against excitotoxic damage. nih.govresearchgate.net The neuroprotective effect of one such derivative was found to be almost comparable to that of memantine, a known NMDA antagonist. researchgate.netnih.gov

The neuroprotective effects of benzofuran-2-carboxamide derivatives are closely linked to their ability to counteract excitotoxicity and the subsequent generation of reactive oxygen species (ROS). nih.govresearchgate.net Overstimulation of NMDA receptors leads to an influx of calcium ions, triggering downstream pathways that produce ROS and induce oxidative stress, ultimately causing neuronal cell death. researchgate.net

In studies using primary cultured rat cortical cells, these derivatives significantly reduced NMDA-induced excitotoxicity. researchgate.net Furthermore, certain analogues demonstrated potent inhibition of NMDA-induced intracellular ROS generation. nih.gov For example, a derivative with a hydroxyl (-OH) substitution at the R3 position (compound 1j) was found to be the most potent inhibitor of ROS generation among the tested compounds. nih.gov This dual action of mitigating excitotoxicity and scavenging ROS suggests a multi-faceted neuroprotective profile for this class of compounds. nih.govresearchgate.net

The aggregation of misfolded proteins, such as amyloid-beta (Aβ), is a central pathological hallmark of Alzheimer's disease. Modulating this aggregation process is a key therapeutic strategy. N-phenylbenzofuran-2-carboxamide derivatives have been identified as a novel class of Aβ42 aggregation modulators. nih.govresearchgate.net

Interestingly, these compounds can either inhibit or promote Aβ42 fibrillogenesis depending on the type and position of substituents on the phenyl ring. nih.gov A study using thioflavin-T based fluorescence spectroscopy showed that derivatives possessing a methoxyphenol pharmacophore demonstrated concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.net In contrast, compounds with a 4-methoxyphenyl (B3050149) substituent accelerated Aβ42 aggregation, promoting the formation of long, elongated fibril structures. nih.govnih.gov This unusual ability to promote fibrillogenesis may serve to alter the self-assembly pathways of Aβ42, potentially forming non-toxic aggregate species and thus mitigating cytotoxicity. nih.gov Indeed, these promoter compounds were able to prevent Aβ42-induced cytotoxicity in HT22 hippocampal neuronal cells. nih.gov

Table 2: Neuroprotective and Aβ Aggregation Modulation Effects

| Compound Class | Model | Activity | Key Findings | Reference |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Primary rat cortical neurons | Anti-excitotoxicity | Protection against NMDA-induced damage; -CH3 substitution at R2 position enhanced potency. | nih.govresearchgate.netnih.gov |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Primary rat cortical neurons | ROS Scavenging | Inhibition of NMDA-induced intracellular ROS generation. | nih.gov |

| N-phenylbenzofuran-2-carboxamides | In-vitro Aβ42 aggregation assays | Aβ Aggregation Inhibition | Methoxyphenol-containing derivatives showed concentration-dependent inhibition. | nih.govresearchgate.net |

| N-phenylbenzofuran-2-carboxamides | In-vitro Aβ42 aggregation assays; HT22 neuronal cells | Aβ Aggregation Promotion | 4-methoxyphenyl-containing derivatives accelerated fibrillogenesis and prevented Aβ42-induced cytotoxicity. | nih.govnih.gov |

Antioxidant Potential and Free Radical Scavenging

Beyond their role in mitigating ROS generation in neuronal cells, benzofuran-2-carboxamide derivatives possess intrinsic antioxidant and free radical-scavenging properties. nih.govresearchgate.net These activities were evaluated using in vitro cell-free bioassays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and lipid peroxidation (LPO) inhibition assays in rat brain homogenates. nih.govnih.gov

Other Investigated Biological Activities (e.g., Anti-diabetic, Anti-parasitic)

While specific preclinical data on the anti-diabetic or anti-parasitic activities of this compound is not extensively documented in publicly available research, numerous studies have explored these therapeutic areas using its structural analogues. The benzofuran scaffold is recognized for its wide range of biological activities, and various derivatives have been synthesized and evaluated for their potential as anti-diabetic and anti-parasitic agents. taylorandfrancis.comscienceopen.comnih.govnih.gov

Anti-diabetic Activity

The anti-diabetic potential of benzofuran analogues has been investigated through various mechanisms, including the enhancement of glucose uptake, inhibition of key enzymes, and effects on insulin (B600854) fibrillation.

In Vitro and In Vivo Studies

A series of benzofuran-based chromenochalcones were evaluated for their anti-diabetic properties. nih.gov In vitro studies using L-6 skeletal muscle cells demonstrated that several of these analogues significantly stimulated glucose uptake. nih.gov For instance, compound 24 in this series increased glucose uptake by 82% and 249% at concentrations of 5 µM and 10 µM, respectively. nih.gov

Subsequent in vivo testing of the most promising compounds was conducted in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov Compound 24 was particularly effective, decreasing blood glucose levels by 22.8% over 5 hours and 25.1% over 24 hours. nih.gov In a longer-term study using a genetically diabetic db/db mouse model, repeated administration of compound 24 for 15 days effectively lowered postprandial blood glucose levels and improved oral glucose tolerance. nih.gov

Another class of analogues, aurones (2-benzylidenebenzofuran-3(2H)-ones), has also been a focus of anti-diabetic research. nih.gov A C-prenylated aurone, compound 31 , demonstrated notable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes, with an IC50 value of 11.3 µM. nih.gov Furthermore, a series of synthetic 6-hydroxyaurones were identified as potent inhibitors of the α-glucosidase enzyme. nih.gov Compound 41 from this series exhibited an IC50 of 30.94 µM, showing greater potency than the standard drug acarbose (B1664774) (IC50 50.30 µM). nih.gov

Research has also explored the effect of benzofuranone derivatives on the amyloid fibrillation of insulin, a process that can occur in patients with diabetes. nih.gov In one study, four out of five tested benzofuranone derivatives were found to inhibit this process at micromolar concentrations, suggesting they could be valuable lead compounds for designing therapeutic agents against amyloidogenic processes in diabetes. nih.gov

| Compound Class | Specific Analogue | Model/Target | Key Finding | Reference |

|---|---|---|---|---|

| Benzofuran-based Chromenochalcone | Compound 24 | L-6 Skeletal Muscle Cells (In Vitro) | Increased glucose uptake by 249% at 10 µM | nih.gov |

| Benzofuran-based Chromenochalcone | Compound 24 | STZ-Induced Diabetic Rats (In Vivo) | 25.1% decrease in blood glucose over 24h | nih.gov |

| Aurone (C-prenylated) | Compound 31 | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 = 11.3 µM | nih.gov |

| Aurone (6-hydroxy) | Compound 41 | α-glucosidase | IC50 = 30.94 µM (more potent than acarbose) | nih.gov |

| Benzofuranone | Not specified | Insulin Amyloid Fibrillation | Inhibited fibrillation at micromolar concentrations | nih.gov |

Anti-parasitic Activity

The benzofuran core is a recurring motif in the development of novel anti-parasitic agents. nih.govresearchgate.net Analogues have demonstrated activity against a range of protozoan parasites, including those responsible for malaria and African trypanosomiasis.

In Vitro and In Vivo Studies

A study involving the synthesis of a library of 39 polysubstituted benzofuran derivatives tested their activity in cellulo against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei (the causative agent of African Sleeping Sickness). nih.govfao.org The results indicated that some of these compounds displayed good inhibitory activity against the proliferation of T. brucei. nih.govfao.org

Another approach involved creating hybrid molecules combining quinoline (B57606) and benzofuran moieties to target P. falciparum. researchgate.net In vitro assays against the chloroquine-sensitive NF54 strain revealed that the nature of the linkage between the two heterocyclic systems was crucial for activity. researchgate.net Analogues with an amide linkage were found to be an order of magnitude more efficacious than their ester-linked counterparts. researchgate.net All tested compounds in this series demonstrated selectivity for the parasite over mammalian cells. researchgate.net

Broader screening initiatives have also identified benzofuran-containing structures with anti-parasitic potential. nih.gov For example, screening of the "Pathogen Box" (PBox) chemical library revealed several compounds with activity against Leishmania infantum. nih.gov A subset of these active compounds was subsequently tested in a murine model of cutaneous leishmaniasis, where they proved to be active in vivo and allowed for 100% survival of the infected animals. nih.gov

| Compound Class | Target Parasite(s) | Model | Key Finding | Reference |

|---|---|---|---|---|

| Polysubstituted Benzofurans | Trypanosoma brucei, Plasmodium falciparum | In cellulo | Good inhibitory activity observed against T. brucei proliferation. | nih.govfao.org |

| Quinoline-Benzofuran Hybrids | Plasmodium falciparum (NF54 strain) | In Vitro | Amide-linked compounds were significantly more efficacious than ester-linked ones. | researchgate.net |

| Various Benzofurans (from PBox library) | Leishmania infantum | In Vitro & In Vivo (murine model) | Identified active compounds in vitro, with some showing efficacy and 100% survival in an in vivo model. | nih.gov |

Structure Activity Relationship Sar Studies for N,3 Dimethyl N Phenyl 1 Benzofuran 2 Carboxamide Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

Role of Phenyl Ring Substituents

Substituents on the N-phenyl ring play a critical role in modulating the biological activity of benzofuran-2-carboxamide (B1298429) derivatives. The nature, position, and size of these substituents can influence the compound's interaction with target receptors and enzymes.

Research into a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has provided significant insights into their neuroprotective activities. nih.gov The position of substituents on the phenyl ring was found to be a key determinant of efficacy against excitotoxic neuronal damage. For instance, a methyl group (-CH3) at the R2 (meta) position of the phenyl ring resulted in the most potent neuroprotective action. nih.gov In contrast, a hydroxyl group (-OH) at the R3 (para) position also conferred marked anti-excitotoxic effects. nih.gov These findings suggest that specific substitutions at the meta and para positions are favorable for this particular biological activity.

In studies on amyloid-beta (Aβ42) aggregation modulation, N-phenylbenzofuran-2-carboxamide derivatives demonstrated that the substitution pattern on the phenyl ring could switch the compound's activity from an inhibitor to an accelerator of aggregation. researchgate.net Derivatives with a methoxyphenol group showed a concentration-dependent inhibition of Aβ42 aggregation. researchgate.net Conversely, replacing this with a 3,4-dimethoxyphenyl substituent was detrimental to the anti-aggregation properties, and a 4-methoxyphenyl (B3050149) ring led to a significant increase in Aβ42 fibrillogenesis. researchgate.net

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Parent Scaffold | Substituent & Position | Observed Biological Effect |

|---|---|---|

| 7-methoxy-N-phenylbenzofuran-2-carboxamide | Methyl (-CH3) at R2 (meta) | Potent neuroprotective action against NMDA-induced excitotoxicity nih.gov |

| 7-methoxy-N-phenylbenzofuran-2-carboxamide | Hydroxyl (-OH) at R3 (para) | Marked anti-excitotoxic effects nih.gov |

| N-phenylbenzofuran-2-carboxamide | Methoxyphenol | Inhibition of Aβ42 aggregation researchgate.net |

| N-phenylbenzofuran-2-carboxamide | 3,4-dimethoxyphenyl | Detrimental to anti-aggregation properties researchgate.net |

| N-phenylbenzofuran-2-carboxamide | 4-methoxyphenyl | Acceleration of Aβ42 aggregation researchgate.net |

Influence of Benzofuran (B130515) Core Modifications

Modifications to the benzofuran core are fundamental to the SAR of this class of compounds. Early studies identified that substitutions at the C-2 position, where the carboxamide group is attached, were crucial for cytotoxic activity. nih.govscienceopen.com Further research has explored substitutions at various other positions on the bicyclic ring system.

The C-3 position has been a key focus of modification. In one study, a methyl group at the C-3 position combined with a methoxy (B1213986) group at the C-6 position of the benzofuran ring resulted in a 2- to 4-fold greater potency in antiproliferative assays compared to the unsubstituted equivalent. nih.gov The presence of a 3-amino group has been shown to be critical for disrupting microbial membranes in certain derivatives. vulcanchem.com Other complex substitutions at C-3, such as glycinamido and β-alanamido groups, have also been synthesized and evaluated for antimicrobial and anti-inflammatory activities. researchgate.net

Substitutions at other positions on the benzofuran ring also significantly affect activity. Methoxy groups at C-5 and C-6 were investigated for their effect on sigma-1 receptor binding affinity. nih.gov The presence of a methoxy group at the C-7 position has been a feature of derivatives studied for neuroprotective and antioxidant effects. nih.gov Halogen substitutions on the benzofuran ring have been noted to produce significant cytotoxicity, with the position of the halogen being more important than the nature of the halogen itself. nih.gov

Table 2: Influence of Benzofuran Core Modifications on Biological Activity

| Position | Substituent | Observed Biological Effect |

|---|---|---|

| C-2 | Ester or heterocyclic rings | Crucial for cytotoxic activity nih.govscienceopen.com |

| C-3 | Methyl group (with C-6 methoxy) | Enhanced antiproliferative potency nih.gov |

| C-3 | Amino group | Critical for antimicrobial membrane disruption vulcanchem.com |

| C-5, C-6 | Methoxy groups | Modulates sigma-1 receptor affinity nih.gov |

| C-7 | Methoxy group | Feature in neuroprotective derivatives nih.gov |

| Various | Halogens (Cl, Br, F) | Significant cytotoxicity, position-dependent nih.gov |

Significance of the Carboxamide Linker and N-Substituents

The carboxamide linker (–CONH–) is a pivotal structural feature, often acting as a molecular anchor that is essential for binding affinity to biological targets. mdpi.com Its ability to form hydrogen bonds is a key aspect of its function.

The substituents attached to the nitrogen atom of the carboxamide are critical for determining the compound's biological activity and selectivity. While the N-phenyl group is a core component, additional N-alkylation can introduce new properties. For example, the introduction of an N-(3-(piperidin-1-yl)propyl) substituent created novel ligands with high affinity for the sigma-1 receptor. nih.gov SAR analysis of anticancer derivatives highlighted that the presence of an N-phenethyl carboxamide significantly enhances antiproliferative activity. nih.gov This suggests that extending the N-substituent with an additional ethyl group can be beneficial for this specific activity. The phenylcarboxamide moiety itself has been noted to enhance selectivity for Gram-positive bacteria in antimicrobial applications. vulcanchem.com

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a key strategy in computer-aided drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comresearchgate.net For N-phenyl-1-benzofuran-2-carboxamide derivatives, a general pharmacophore model can be deduced from SAR studies.

A typical pharmacophore for this class of compounds consists of:

A bicyclic hydrophobic core: Provided by the benzofuran ring system.

A hydrogen bond acceptor/donor: The carboxamide linkage.

A second hydrophobic region: The N-phenyl ring.

An amine feature: Often introduced via an N-alkyl substituent for specific targets like the sigma-1 receptor. nih.gov

This basic model suggests that the benzofuran and phenyl rings act as two hydrophobic binding pockets, connected by the crucial amide moiety. nih.gov

Lead optimization strategies are guided by these pharmacophoric features and SAR findings. Optimization often involves:

Scaffold Hopping: Replacing the benzofuran core with other heterocyclic systems to explore new chemical space while maintaining the key pharmacophoric features.

Substituent Decoration: Systematically altering substituents on both the benzofuran and phenyl rings to fine-tune potency, selectivity, and pharmacokinetic properties. For example, adding hydrophilic groups like piperidine can improve physicochemical properties. nih.gov

Linker Modification: While the carboxamide is often key, its rigidity and vector properties can be modified, or it can be replaced with bioisosteres to explore different binding interactions.

Conformational Constraint: Introducing rigid elements or specific substituents to lock the molecule into a more bioactive conformation, thereby increasing affinity for the target.

By integrating SAR data with computational pharmacophore models, researchers can rationally design and synthesize new derivatives with improved therapeutic potential, moving from initial hits to optimized lead compounds.

Mechanism of Action Elucidation Molecular and Cellular Level

Investigation of Specific Molecular Targets

Research into the benzofuran-2-carboxamide (B1298429) scaffold has revealed its versatility in interacting with a range of molecular targets, including receptors and enzymes. While direct studies on N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide are limited, the activities of its close analogs provide significant insights into its potential molecular targets.

Receptors: The Sigma-1 Receptor

A prominent molecular target for benzofuran-2-carboxamide derivatives is the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Certain 3-methyl-N-phenyl-N-alkylated benzofuran-2-carboxamides have demonstrated high affinity for the sigma-1 receptor. For instance, a series of novel benzofuran-2-carboxamide ligands were synthesized and found to be selective for sigma receptors. These compounds, which include N-phenyl and N-(3-(piperidin-1-yl)propyl) substituents, exhibit high affinity at the sigma-1 receptor with Ki values in the nanomolar range. nih.govnih.gov Ligand KSCM-1, for example, displayed a Ki of 27.5 nM for the sigma-1 receptor and showed a 19-fold selectivity over the sigma-2 receptor. nih.gov The general structure of these potent ligands suggests that the this compound core is amenable to modifications that confer high affinity and selectivity for the sigma-1 receptor.

Table 1: Binding Affinity of Selected Benzofuran-2-carboxamide Derivatives for Sigma-1 Receptor Note: This data is for structurally related compounds, not this compound itself.

| Compound | Substituents | Ki (nM) for Sigma-1 Receptor |

|---|---|---|

| KSCM-1 | 5,6-dimethoxy, N-(3-(piperidin-1-yl)propyl) | 27.5 |

| KSCM-5 | N-(3-(piperidin-1-yl)propyl) | 7.8 - 34 |

| KSCM-11 | N-(3-(piperidin-1-yl)propyl) | 7.8 - 34 |

Protein Aggregates: Amyloid Beta (Aβ42)

The benzofuran-2-carboxamide scaffold has also been investigated for its ability to modulate the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Studies on N-phenylbenzofuran-2-carboxamide derivatives have shown that they can either inhibit or promote Aβ42 fibrillogenesis, depending on the substitution pattern on the N-phenyl ring. nih.govresearchgate.net For example, derivatives with a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.gov Conversely, some N-phenylbenzofuran-2-carboxamides were found to accelerate Aβ42 aggregation, leading to the formation of long, elongated fibril structures that were associated with reduced cytotoxicity in hippocampal neuronal cells. nih.gov These findings suggest that this compound could potentially interact with Aβ peptides and modulate their aggregation pathways.

Cellular Pathway Interrogation

The interaction of benzofuran-2-carboxamide derivatives with their molecular targets can trigger a cascade of events that modulate various cellular pathways. Understanding these pathways is crucial for predicting the physiological effects of this compound.

Hypoxia-Inducible Factor-1 (HIF-1) Pathway

The HIF-1 pathway is a critical regulator of cellular adaptation to low oxygen conditions and is often dysregulated in cancer. Several benzofuran (B130515) derivatives have been identified as inhibitors of the HIF-1 pathway in p53-independent malignant cancer cells. nih.gov Optimization of a lead compound from an in-house collection led to the discovery of a potent derivative that inhibits the proliferation of both p53-null and p53-mutated cells by targeting the HIF-1 pathway. nih.gov This suggests that this compound may have the potential to interfere with tumor cell survival and proliferation by modulating this key pathway. Nature-inspired chiral-free benzofurans have also been synthesized and shown to inhibit HIF-1α accumulation under hypoxic conditions. nih.gov

Neuroprotective and Antioxidant Pathways

Given the interaction of some benzofuran-2-carboxamides with targets like the sigma-1 receptor and amyloid-beta, their involvement in neuroprotective pathways is an active area of research. A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their neuroprotective and antioxidant activities. nih.gov Several of these compounds demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.gov One derivative, in particular, was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation, indicating an antioxidant effect. nih.gov These findings point to the potential of this compound to modulate pathways involved in neuronal survival and oxidative stress.

Biochemical and Biophysical Studies of Compound-Target Interactions

To gain a deeper understanding of how benzofuran-2-carboxamide derivatives interact with their molecular targets, various biochemical and biophysical techniques have been employed. These studies provide valuable information on the nature of the binding and the structural requirements for activity.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. In the case of the sigma-1 receptor, these assays have been used to quantify the binding affinity (Ki values) of various benzofuran-2-carboxamide derivatives. nih.gov This technique involves competing the test compound with a radiolabeled ligand known to bind to the receptor, allowing for the determination of the test compound's affinity.

Fluorescence Spectroscopy

Thioflavin T (ThT) based fluorescence spectroscopy is a widely used method to monitor the kinetics of amyloid fibril formation. This technique has been instrumental in studying the effects of N-phenylbenzofuran-2-carboxamide derivatives on Aβ42 aggregation. nih.govresearchgate.net An increase or decrease in ThT fluorescence intensity over time indicates the promotion or inhibition of fibrillogenesis, respectively. Another fluorescent probe, 8-anilino-1-naphthalenesulfonic acid (ANS), has been used to determine conformational changes in Aβ42 aggregates in the presence of these compounds. nih.gov

Computational Modeling

Computational modeling and molecular docking studies have been employed to predict and rationalize the binding modes of benzofuran-2-carboxamide derivatives with their targets. These in silico methods have suggested that the orientation of the bicyclic aromatic rings plays a significant role in their ability to either inhibit or accelerate Aβ42 aggregation. researchgate.net For sigma-1 receptor ligands, computational studies can help to identify key interactions within the receptor's binding site that are responsible for the observed affinity and selectivity.

Future Perspectives and Research Avenues for N,3 Dimethyl N Phenyl 1 Benzofuran 2 Carboxamide Research

Design and Synthesis of Novel Scaffolds with Tuned Activity Profiles

The foundational structure of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide offers a versatile template for the design and synthesis of new compounds with tailored biological activities. The benzofuran (B130515) core is a well-established pharmacophore present in numerous approved drugs, including the antiarrhythmic medication Amiodarone and the antidepressant Vilazodone. mdpi.com Future research will likely focus on creating a diverse library of analogues by modifying the substituents on both the benzofuran ring system and the N-phenyl-carboxamide side chain.

A modular synthetic strategy, combining techniques like 8-aminoquinoline (B160924) (AQ) directed C–H arylation and transamidation, can enable the efficient production of a wide array of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com This approach allows for the introduction of various aryl and heteroaryl groups at the C3 position, which can significantly influence the compound's pharmacological profile. mdpi.com

Structure-activity relationship (SAR) studies on related benzofuran-2-carboxamide series have demonstrated that the nature and position of substituents are critical for activity. For instance, in a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methyl group at the R2 position and a hydroxyl group at the R3 position were found to be important for neuroprotective action against excitotoxic damage. nih.govresearchgate.net These findings suggest that systematic modifications to the this compound structure could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net

Table 1: Potential Modifications for Novel Scaffolds

| Scaffold Position | Potential Modification | Desired Outcome |

|---|---|---|

| Benzofuran Ring | Introduction of electron-donating or electron-withdrawing groups | Modulate electronic properties and binding affinity |

| N-phenyl Ring | Substitution with various functional groups (e.g., -OH, -OCH3, halogens) | Enhance target specificity and pharmacokinetic properties |

Advanced Preclinical Efficacy Studies

To translate the potential of this compound and its future analogues into clinical applications, rigorous preclinical efficacy studies are essential. Initial in vitro screenings, such as those evaluating neuroprotective and antioxidant activities, provide a foundation for more complex investigations. nih.gov For example, some benzofuran-2-carboxamide derivatives have shown the ability to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity and to scavenge free radicals. nih.govresearchgate.net

Future preclinical research should employ relevant animal models to assess the in vivo pharmacodynamics and target engagement of these compounds. For neurodegenerative diseases, this would involve using models that replicate aspects of conditions like Alzheimer's or Parkinson's disease. nih.gov Key endpoints in such studies would include behavioral assessments, histopathological analysis of brain tissue, and measurement of biomarkers related to disease progression.

Furthermore, studies on related benzofuran-2-carboxylic acid derivatives have identified them as inhibitors of lymphoid-tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov These compounds were shown to suppress tumor growth in a syngeneic mouse model by enhancing antitumor immunity. nih.gov This highlights the importance of selecting appropriate and validated animal models to demonstrate proof-of-concept for a specific therapeutic indication.

Integration of Artificial Intelligence and Machine Learning in Benzofuran-2-carboxamide Discovery

Moreover, ML models can be trained on existing SAR data to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. chemrxiv.org This approach, which can involve techniques like supervised and unsupervised learning, helps in navigating the vast chemical space to identify molecules with desired therapeutic properties. chemrxiv.org The use of AI can also aid in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further de-risking the drug development process.

Exploration of New Therapeutic Applications for Neglected Diseases

The diverse biological activities associated with the benzofuran scaffold suggest that this compound and its derivatives could have therapeutic applications beyond common diseases. nih.gov The broad pharmacological profile of benzofurans, which includes antimicrobial, anti-inflammatory, and antitumor activities, makes them attractive candidates for addressing neglected diseases. nih.govnih.gov

For instance, certain bis(benzofuran) derivatives have shown inhibitory activity against the Yellow Fever Virus, an emerging RNA virus that has caused significant outbreaks in tropical regions. mdpi.com This indicates the potential for developing benzofuran-2-carboxamides as antiviral agents. Further screening of compound libraries against a panel of pathogens responsible for neglected tropical diseases, such as leishmaniasis, Chagas disease, and human African trypanosomiasis, could uncover new therapeutic leads.

The neuroprotective properties observed in some benzofuran-2-carboxamides could also be relevant for treating the neurological sequelae of certain infectious diseases. nih.gov By exploring these untapped therapeutic areas, research into this compound can contribute to addressing significant global health challenges.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide and its derivatives?

The synthesis typically involves multi-step routes starting from benzofuran-2-carboxylic acid derivatives. Key steps include:

- C-H Arylation : Pd-catalyzed coupling to introduce aryl groups (e.g., phenyl) at the benzofuran core .

- Transamidation : A one-pot reaction to install the carboxamide group, often using activating agents like oxalyl chloride (C₂O₂Cl₂) or coupling reagents (DMAP/DMF) .

- Functionalization : Methylation or other substitutions at the 3-position of the benzofuran ring via nucleophilic alkylation or SNAr reactions .

Example protocols from related compounds (e.g., N-(4-benzoylphenyl)-5-methyl-2-furamide) highlight reflux conditions (50–60°C, 24–48 h) in solvents like DCM or THF .

Q. Which analytical techniques are essential for structural validation of benzofuran carboxamides?

- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. For instance, NMR signals at δ 7.0–8.5 ppm (aromatic protons) and δ 3.0–4.0 ppm (N-methyl groups) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 425.91 for a related compound) .

- Infrared (IR) Spectroscopy : Carboxamide C=O stretches (~1650–1680 cm⁻¹) and benzofuran C-O-C bands (~1240 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during carboxamide coupling?

- Catalyst Selection : Pd catalysts (e.g., Pd(OAc)₂) improve C-H arylation efficiency, reducing side products .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates .

- Purification Strategies : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/HCl) isolates pure products. For example, N-(3-chloro-4-fluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide achieved 45% yield after recrystallization .

Q. What approaches resolve contradictions in biological activity data among structurally similar derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., chloro, methoxy) identifies pharmacophores. For example, N-(3-chloro-4-methoxyphenyl) derivatives showed enhanced enzyme inhibition compared to unsubstituted analogs .

- Assay Standardization : Consistent cell lines (e.g., HEK293 for receptor binding) and dose-response curves (IC₅₀ values) minimize variability .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like acetylcholinesterase, explaining activity disparities .

Q. How do electronic substituent effects influence reactivity and pharmacological profiles?

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at the phenyl ring increase electrophilicity, enhancing reactivity in SNAr reactions but may reduce metabolic stability .

- Electron-Donating Groups (EDGs) : Methoxy or hydroxy groups improve solubility (via hydrogen bonding) and modulate receptor selectivity. For instance, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) derivatives exhibited potent α-glucosidase inhibition (IC₅₀ = 1.2 µM) due to EDG-enhanced π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.